molecular formula C16H11N3O2 B4524277 6-(furan-2-yl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol

6-(furan-2-yl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B4524277
M. Wt: 277.28 g/mol
InChI Key: IKQZGCYNCJRLDC-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that features a fused ring system combining pyrazole and pyridine rings with a furan substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with excess phosphorus pentasulfide in anhydrous toluene, can yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the pyridine and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the furan ring typically yields 5-bromo derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(furan-2-yl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its combination of pyrazole, pyridine, and furan rings makes it a versatile scaffold for developing new compounds with diverse applications.

Properties

IUPAC Name

6-(furan-2-yl)-2-phenyl-1H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c20-16-12-8-9-13(14-7-4-10-21-14)17-15(12)18-19(16)11-5-2-1-3-6-11/h1-10H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQZGCYNCJRLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(furan-2-yl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 2
6-(furan-2-yl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 3
6-(furan-2-yl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 4
6-(furan-2-yl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 5
6-(furan-2-yl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol
Reactant of Route 6
6-(furan-2-yl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-ol

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